N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
CAS No.: 1257535-24-2
Cat. No.: VC2666230
Molecular Formula: C14H13F3N2O3S
Molecular Weight: 346.33 g/mol
* For research use only. Not for human or veterinary use.
![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide - 1257535-24-2](/images/structure/VC2666230.png)
Specification
CAS No. | 1257535-24-2 |
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Molecular Formula | C14H13F3N2O3S |
Molecular Weight | 346.33 g/mol |
IUPAC Name | N,N-dimethyl-4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide |
Standard InChI | InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)12-5-3-11(4-6-12)22-13-9-10(7-8-18-13)14(15,16)17/h3-9H,1-2H3 |
Standard InChI Key | ZMFHQLWROLPAKR-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F |
Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide is officially registered with the Chemical Abstracts Service (CAS) registry number 1257535-24-2 . This unique identifier ensures proper identification in chemical databases and literature. The compound belongs to the chemical class of aryl sulfonamides and features a distinctive trifluoromethyl substituent on a pyridine ring, connected via an ether linkage to a benzene ring bearing a dimethylsulfonamide group.
Synonyms and Alternative Nomenclature
The compound is recognized by several synonyms in scientific literature and commercial catalogs:
This variety of naming conventions reflects the compound's complex structure and the different systematic approaches to chemical nomenclature.
Structural Formula and Representation
The molecular formula of the compound is C14H13F3N2O3S , indicating its composition of 14 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The structural arrangement features a central ether linkage connecting a pyridine ring with a trifluoromethyl substituent at the 4-position to a benzene ring substituted with a dimethylsulfonamide group.
Physicochemical Properties
Molecular Properties
The compound possesses several important molecular properties that influence its behavior in chemical and biological systems:
Synthetic Routes and Chemical Reactivity
Chemical Reactivity
Based on its structure, N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide contains several reactive functional groups:
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The pyridine nitrogen can act as a weak base and potential site for coordination with metals or protonation.
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The sulfonamide group (SO₂N(CH₃)₂) is generally stable but can undergo hydrolysis under strong acidic or basic conditions.
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The ether linkage (C-O-C) connecting the aromatic rings provides structural rigidity but may be susceptible to cleavage under harsh conditions.
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The trifluoromethyl group (CF₃) enhances the lipophilicity of the molecule and affects the electronic properties of the pyridine ring.
Related Compounds and Structural Analogs
Positional Isomers
The search results reveal two structurally related compounds that differ only in the position of the trifluoromethyl group on the pyridine ring:
Compound | CAS Number | Structural Difference |
---|---|---|
N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide | 1257535-14-0 | Trifluoromethyl at position 3 of pyridine |
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide | 1227954-33-7 | Trifluoromethyl at position 5 of pyridine |
These positional isomers may exhibit different physicochemical properties and biological activities due to the altered electronic distribution and steric effects resulting from the different placement of the trifluoromethyl group.
Computational Properties of Related Compounds
For the 5-trifluoromethyl isomer (CAS: 1227954-33-7), the following computational chemistry data is available:
Property | Value | Source |
---|---|---|
TPSA (Topological Polar Surface Area) | 59.5 | |
LogP | 3.143 | |
Hydrogen Acceptors | 4 | |
Hydrogen Donors | 0 | |
Rotatable Bonds | 4 |
While these values specifically apply to the 5-trifluoromethyl isomer, they provide insight into the approximate physicochemical profile that might be expected for our compound of interest, as the core structure remains largely the same.
These hazard codes generally indicate:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
While this information specifically pertains to the 5-trifluoromethyl isomer, similar precautions should likely be applied to N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide due to structural similarities.
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